
N-(4-Fluoro-3-nitrophenyl)acetamide
Overview
Description
N-(4-Fluoro-3-nitrophenyl)acetamide (CAS: 351-32-6, molecular formula: C₈H₇FN₂O₃) is a fluorinated nitroaniline derivative widely utilized as a synthetic intermediate in pharmaceutical chemistry. It is structurally characterized by a phenyl ring substituted with a nitro (-NO₂) group at position 3, a fluorine atom at position 4, and an acetamide (-NHCOCH₃) moiety at position 1 (Figure 1) .
Preparation Methods
Acetylation of 4-Fluoro-3-nitroaniline with Acetic Anhydride
The primary and most straightforward method to prepare N-(4-fluoro-3-nitrophenyl)acetamide involves the acetylation of 4-fluoro-3-nitroaniline using acetic anhydride.
- Reaction Conditions: The reaction is typically carried out at room temperature.
- Reagents: 4-fluoro-3-nitroaniline and acetic anhydride.
- Yield: Approximately 85% yield has been reported.
- Purification: The product is purified by recrystallization.
- Characterization: Purity is confirmed by melting point analysis.
This method is efficient and provides a high yield of the target acetamide compound with minimal side reactions.
Parameter | Details |
---|---|
Starting Material | 4-Fluoro-3-nitroaniline |
Acylating Agent | Acetic anhydride |
Temperature | Room temperature |
Reaction Time | Not explicitly stated (typically short) |
Yield | 85% |
Purification Method | Recrystallization |
Purity Confirmation | Melting point analysis |
Reaction Optimization Insights from Related Studies
While direct optimization data for this compound is limited, related aromatic amide syntheses provide valuable insights:
- Base Screening: In related amide syntheses, sodium bicarbonate (NaHCO3) was found to give better yields compared to other bases like triethylamine or potassium carbonate.
- Solvent Screening: 1,4-Dioxane was effective as a solvent, providing higher yields than solvents like acetonitrile or DMF.
- Temperature and Time: Elevated temperatures (e.g., 120°C) and extended reaction times (up to 12 hours) are sometimes required for related compounds, but this compound synthesis typically proceeds efficiently at room temperature.
Base | Yield (%) (Related Amides) |
---|---|
NaHCO3 | 65 |
Et3N | 49 |
K2CO3 | 20 |
Solvent | Yield (%) (Related Amides) |
---|---|
1,4-Dioxane | 65 |
MeCN | 59 |
DMF | 54 |
These data suggest that mild bases and polar aprotic solvents favor amide formation, which can be extrapolated to optimize the synthesis of this compound if needed.
Summary Table of Preparation Methods
Method No. | Starting Material | Acylating Agent | Base/Conditions | Temperature | Yield (%) | Purification | Notes |
---|---|---|---|---|---|---|---|
1 | 4-Fluoro-3-nitroaniline | Acetic anhydride | None (direct acetylation) | Room temperature | 85 | Recrystallization | Simple, high yield |
2 | 4-Fluoro-3-nitroaniline | 2-Chloroacetyl chloride | Triethylamine (Et3N) | 0°C addition, then RT | 80 | Recrystallization (EtOH/H2O) | Longer reaction, base neutralizes HCl |
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(4-Amino-3-nitrophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluoro-3-nitrophenyl)acetamide is a chemical compound with potential antimicrobial applications, particularly when used in combination with other antibacterial drugs . Research indicates it can enhance the effectiveness of certain antibiotics against Klebsiella pneumoniae, a bacterium known for its drug resistance .
Scientific Research Applications
Antimicrobial Studies
- Klebsiella pneumoniae: this compound has demonstrated antibacterial activity against K. pneumoniae . Studies suggest that it can optimize the effects of antibacterial drugs, potentially reducing the concentrations required to inhibit bacterial growth .
- Drug Combinations: Research has explored the effects of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with common antibiotics .
- Ciprofloxacin and Cefepime: When combined with CFA, these antibiotics showed additive effects against K. pneumoniae strains, meaning the combination was more effective than either drug alone .
- Ceftazidime: No significant potentiation of antibacterial effect was observed when combined with CFA .
- Meropenem and Imipenem: Synergistic effects were observed when combined with CFA, indicating a significant enhancement of antibacterial activity .
Minimum Inhibitory Concentration (MIC)
- MIC Values: this compound (A1) presented a MIC of 1024 µg/mL for 100% of the K. pneumoniae strains used in one study, while 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) resulted in a MIC of 512 µg/mL for the same strains .
- Bactericidal Activity: N-(4-fluro-3-nitrophenyl)acetamide has bactericidal properties from the Minimum Inhibitory Concentration (MIC). This classification was also found for ciprofloxacin, meropenem, and imipenem .
Structural Variations and Activity
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide in biological systems involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes. The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Antimicrobial Activity
The biological activity of acetamide derivatives is highly sensitive to substituent effects. Key comparisons include:
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)
- Structural Difference : A2 introduces a chlorine atom at carbon 2 of the acetamide group, replacing a hydrogen atom in N-(4-Fluoro-3-nitrophenyl)acetamide (A1) .
- Antimicrobial Efficacy :
- A1 exhibits a minimum inhibitory concentration (MIC) of 1024 µg/mL against K. pneumoniae, while A2 shows a twofold lower MIC (512 µg/mL), indicating enhanced antibacterial potency due to the chloro substituent .
- The chlorine atom stabilizes the molecule at the target enzyme site, likely penicillin-binding proteins (PBPs), promoting bacterial cell lysis .
N-(4-Bromo-2-nitrophenyl)acetamide
- Structural Difference : Bromine replaces fluorine at position 4, and the nitro group shifts to position 2.
2-Chloro-N-(4-nitrophenyl)acetamide
- Structural Difference : Lacks the fluorine atom at position 4, retaining only the nitro group at position 3.
- Impact : Absence of fluorine may reduce electron-withdrawing effects, decreasing electrophilicity and antimicrobial efficacy compared to A1 or A2 .
Pharmacokinetic and Toxicity Profiles
Compound | MIC (µg/mL) | Cytotoxicity (Normal Cells) | LogP | Oral Bioavailability |
---|---|---|---|---|
A1 | 1024 | >80% | 1.5 | Moderate |
A2 | 512 | >80% | 1.8 | High |
N-(4-Bromo-2-nitrophenyl)acetamide | N/A | N/A | 2.2 | Low |
- A2 demonstrates superior pharmacokinetics, complying with Lipinski’s and Veber’s rules for drug-likeness, and exhibits low cytotoxicity (karyolysis and karyorrhexis indices <20%) .
- In contrast, brominated analogs may face solubility challenges due to higher LogP values .
Mechanistic Insights
- Electron-Withdrawing Groups: The nitro (-NO₂) and fluorine (-F) groups in A1 and A2 enhance electrophilicity, facilitating interactions with bacterial enzymes. Chlorine in A2 further stabilizes these interactions via halogen bonding .
- Comparative Studies: Bravo et al. (cited in ) demonstrated that chloro-substituted acetamides (e.g., 2-chloro-N-(2-hydroxyphenyl)acetamide) inhibit Candida albicans by 96.6%, whereas non-chlorinated analogs are inactive.
Broader Context of Acetamide Derivatives
Emerging Trends
- Trifluoromethyl Derivatives : Compounds like N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide leverage trifluoromethyl groups for enhanced metabolic stability .
Biological Activity
N-(4-Fluoro-3-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of 4-fluoro-3-nitroaniline with acetic anhydride or acetyl chloride. The compound's structure is characterized by the presence of a fluorine atom and a nitro group, which are known to influence its biological properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 1: Antibacterial Activity Against Klebsiella pneumoniae
Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |
---|---|---|---|
This compound | 16 | 32 | Bactericidal |
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 8 | 16 | Bactericidal |
Ciprofloxacin | 4 | 8 | Bactericidal |
Meropenem | 2 | 4 | Bactericidal |
Ceftazidime | >64 | >256 | Bacteriostatic |
The data indicates that both this compound and its chloro derivative show bactericidal properties, with MIC values suggesting effective inhibition of bacterial growth at low concentrations .
The primary mechanism through which this compound exerts its antibacterial effects appears to involve interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction leads to cell lysis and ultimately bacterial death . The presence of the nitro group is believed to enhance this activity by stabilizing the compound within the target enzyme site.
Cytotoxicity and Safety Profile
In preliminary tests assessing cytotoxicity, this compound showed favorable results, indicating low toxicity levels in vitro. The compound did not exhibit significant cytotoxic effects against various tumor cell lines, suggesting a good safety profile for further development .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical strains of Klebsiella pneumoniae. Results confirmed its potential as a novel antibacterial agent with promising MIC values .
- Combination Therapy Investigations : Further research explored the effects of combining this compound with established antibiotics like ciprofloxacin and meropenem. The combination showed synergistic effects, enhancing antibacterial efficacy against resistant strains .
Q & A
Q. Basic: What are the optimized synthesis and purification protocols for N-(4-Fluoro-3-nitrophenyl)acetamide?
Methodological Answer:
The compound is synthesized via acetylation of 4-fluoro-3-nitroaniline with acetic anhydride at room temperature, yielding 85% after recrystallization . Key steps include:
- Reaction Conditions : Stirring equimolar amounts of 4-fluoro-3-nitroaniline and acetic anhydride for 2–4 hours under ambient conditions.
- Purification : Recrystallization using ethanol or methanol to achieve ≥95% purity, confirmed by melting point analysis (reported range: 145–148°C) .
- Yield Optimization : Control of reaction temperature and stoichiometry minimizes byproducts like diacetylated derivatives.
Q. Basic: Which analytical techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- Melting Point Analysis : Initial purity assessment (145–148°C) .
- Spectroscopy :
- X-ray Crystallography (for derivatives): Resolve bond angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in analogous structures) .
Q. Advanced: How can researchers evaluate synergistic effects with antibiotics against multidrug-resistant Klebsiella pneumoniae?
Methodological Answer:
The checkerboard assay is used to assess combinatorial efficacy :
- Experimental Design :
- Prepare serial dilutions of this compound (CFA) and antibiotics (e.g., ciprofloxacin, meropenem) in 96-well plates.
- Test CFA concentrations ranging from 1/8×MIC to 8×MIC (MIC = 512 µg/mL for CFA alone) against bacterial strains .
- Data Analysis : Calculate the Fractional Inhibitory Concentration Index (FICI) :
- FICI ≤ 0.5: Synergy; >0.5–4: Additivity/indifference; >4: Antagonism.
- Example: CFA + ciprofloxacin reduced MICs by 4–8× for carbapenem-resistant strains .
Q. Advanced: What methodologies are suitable for in vitro cytotoxicity profiling?
Methodological Answer:
Cell viability assays are critical for preclinical safety assessment:
- MTT Assay :
- Expose mammalian cell lines (e.g., HEK-293) to CFA dissolved in 5% DMSO/2% Tween-80 .
- Measure IC₅₀ values after 24–48 hours; CFA showed no significant cytotoxicity at ≤512 µg/mL in preliminary studies .
- Confounding Factors : Include solvent controls (DMSO ≤0.1% v/v) to avoid false positives.
Q. Advanced: How do structural modifications influence bioactivity in related acetamides?
Methodological Answer:
Structure-Activity Relationship (SAR) studies highlight key substituent effects:
- Nitro Group Position : 3-Nitro substitution (vs. 2-nitro in N-(4-chloro-2-nitrophenyl)acetamide) enhances antimicrobial activity .
- Halogen Substitution : Fluorine at the 4-position improves membrane permeability compared to chloro analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) .
- Case Study : Replacement of the acetyl group with sulfonamide (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) alters target binding in enzymatic assays .
Q. Advanced: What reaction mechanisms govern the stability of the acetamide group under physiological conditions?
Methodological Answer:
Hydrolysis and metabolic degradation pathways depend on:
- pH-Dependent Stability :
- Acidic conditions (pH < 3): Acetamide cleavage via nucleophilic attack by water.
- Neutral/basic conditions: Stable in vitro but susceptible to enzymatic hydrolysis (e.g., amidases) .
- Experimental Validation :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .
- Enzyme Inhibition Studies : Use phenylmethylsulfonyl fluoride (PMSF) to confirm amidase involvement.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCAOSRFFAKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059848 | |
Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-32-6 | |
Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351-32-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-fluoro-3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.